Product packaging for Benzbromarone Impurity 4(Cat. No.:)

Benzbromarone Impurity 4

Cat. No.: B13860034
M. Wt: 424.1 g/mol
InChI Key: ZTCLYNLCMTUTHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

General Context of Impurity Research in Pharmaceutical Sciences

The study of pharmaceutical impurities is a critical and dynamic field within pharmaceutical sciences. ajprd.compharmainfo.in The presence of impurities, even in minute quantities, can have a significant impact on the quality, stability, and safety of a drug. longdom.orgwisdomlib.org Consequently, a substantial area of research is dedicated to the detection, identification, structural elucidation, and quantification of these unwanted substances. rjpdft.compharmainfo.in This process, known as impurity profiling, is now a mandatory requirement by most regulatory agencies for the approval of new drugs. ajprd.comglobalpharmatek.com

Impurities are broadly categorized into three main types:

Organic Impurities: These can be starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. jpionline.org

Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or other residual materials like filter aids and charcoal. jpionline.orglongdom.org

Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification of the API that are not completely removed by processing. jpionline.orgcontractpharma.com

Significance of Impurity Profiling for Pharmaceutical Quality Attributes

Impurity profiling is a cornerstone of pharmaceutical quality assurance. longdom.org It provides a comprehensive understanding of the impurities present in an API, which is essential for several reasons:

Safety and Efficacy: The primary concern with impurities is their potential to be toxic, mutagenic, or carcinogenic, posing a direct risk to patient health. biomedres.us Furthermore, impurities can sometimes interact with the API, reducing its therapeutic efficacy. longdom.org

Quality and Stability: Certain impurities can compromise the stability of the API, leading to degradation and a shortened shelf life of the drug product. longdom.org Impurity profiling helps in establishing appropriate storage conditions and shelf life. globalpharmatek.com

Process Optimization: By identifying the source and formation pathways of impurities, manufacturers can refine and optimize the manufacturing process to minimize their formation. globalpharmatek.com

Regulatory Compliance: Rigorous impurity profiling is a non-negotiable requirement for gaining market approval from regulatory bodies worldwide. longdom.org

The following table illustrates the relationship between different types of impurities and their potential impact on pharmaceutical quality:

Impurity TypePotential Impact on Quality Attributes
Organic Impurities (Process-related) Can affect the efficacy and safety of the API. May require toxicological assessment.
Organic Impurities (Degradation Products) Indicates instability of the API. Can impact both safety and efficacy.
Inorganic Impurities May pose toxicity risks (e.g., heavy metals). Can catalyze degradation reactions.
Residual Solvents Can have toxic effects and may affect the physicochemical properties of the API.

Overview of Regulatory Frameworks Governing Pharmaceutical Impurities

To ensure the safety and quality of pharmaceuticals, stringent regulatory frameworks have been established globally. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a set of guidelines that are widely adopted by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). jpionline.orglongdom.orgcontractpharma.com

Key ICH guidelines governing impurities include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and control of organic impurities in new drug substances. jpionline.orgich.org It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. ich.org

ICH Q3B(R2): Impurities in New Drug Products: This guideline extends the principles of Q3A to the drug product, addressing impurities that arise from the degradation of the API or from reactions between the API and excipients. europa.eupmda.go.jp

ICH Q3C(R9): Impurities: Guideline for Residual Solvents: This guideline provides permissible daily exposures for residual solvents in pharmaceuticals. biotech-spain.comnih.gov

ICH Q3D(R2): Guideline for Elemental Impurities: This guideline establishes limits for the amount of elemental impurities in drug products. biotech-spain.com

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline specifically addresses the assessment and control of mutagenic impurities. jpionline.orgnih.gov

The following table summarizes the ICH Q3A/Q3B thresholds for reporting, identification, and qualification of impurities:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12Br2O3 B13860034 Benzbromarone Impurity 4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12Br2O3

Molecular Weight

424.1 g/mol

IUPAC Name

(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-6-yl)methanone

InChI

InChI=1S/C17H12Br2O3/c1-2-12-5-9-3-4-10(8-15(9)22-12)16(20)11-6-13(18)17(21)14(19)7-11/h3-8,21H,2H2,1H3

InChI Key

ZTCLYNLCMTUTHR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(O1)C=C(C=C2)C(=O)C3=CC(=C(C(=C3)Br)O)Br

Origin of Product

United States

Ii. Origins and Formation Pathways of Benzbromarone Impurity 4

Impurity Generation during Benzbromarone (B1666195) Synthesis

The synthesis of Benzbromarone typically involves a multi-step process. A common route is the Friedel-Crafts acylation of 2-ethylbenzofuran (B194445) with an activated derivative of 3,5-dibromo-4-hydroxybenzoic acid. Impurities can be introduced at various stages of this synthesis.

The starting materials used in the synthesis of Benzbromarone are potential sources of impurities.

3,5-Dibromo-4-hydroxybenzoic acid: This key precursor is synthesized by the bromination of 4-hydroxybenzoic acid. Incomplete bromination can result in monobrominated species, while over-bromination could lead to other polybrominated compounds. While these are not directly Benzbromarone Impurity 4, their presence can lead to the formation of other related impurities. More relevant to Impurity 4, if nitrating agents are present during the synthesis of this precursor, nitrated versions of 4-hydroxybenzoic acid could be formed, which would then be carried through the synthesis to produce nitrated Benzbromarone analogues.

2-Ethylbenzofuran: The purity of this starting material is also crucial. Impurities in 2-ethylbenzofuran could react in subsequent steps to form other benzofuran-related impurities.

A summary of potential precursor-related impurities is presented in the table below.

PrecursorPotential Related Impurities
3,5-Dibromo-4-hydroxybenzoic acidMonobrominated 4-hydroxybenzoic acid, other polybrominated species, nitrated 4-hydroxybenzoic acid derivatives
2-EthylbenzofuranOther substituted benzofurans, unreacted starting materials for its synthesis

Side reactions occurring during the main synthetic steps can generate by-products that are impurities in the final product. The Friedel-Crafts acylation, a key step in Benzbromarone synthesis, is an electrophilic aromatic substitution reaction. If nitrating species are present, a competing electrophilic nitration reaction can occur on the electron-rich benzofuran (B130515) ring system. The use of strong acids like sulfuric acid as catalysts in Friedel-Crafts reactions is common. Commercial grades of such acids can sometimes contain nitric acid as an impurity. The presence of nitric acid, even in trace amounts, can lead to the in-situ formation of the nitronium ion (NO₂⁺), a powerful electrophile, which can then nitrate (B79036) the benzofuran ring, leading to the formation of this compound.

Incomplete reactions can lead to the presence of unreacted starting materials and intermediates in the final product. For instance, unreacted 2-ethylbenzofuran or 3,5-dibromo-4-hydroxybenzoic acid derivatives could be present. While not this compound itself, their presence indicates incomplete conversion and may necessitate further purification steps which could, in turn, introduce other impurities.

The catalysts and reagents used in the synthesis are another potential source of impurities. As mentioned, the Lewis or Brønsted acids used to catalyze the Friedel-Crafts acylation can be a source of nitrating species if contaminated with nitric acid. Other reagents used in the synthesis or work-up, if not of sufficient purity, can also introduce impurities.

The following table summarizes the potential sources of this compound during synthesis.

Synthesis StagePotential Source of Nitration
Precursor Synthesis Use of nitrating agents or contaminated reagents in the synthesis of starting materials.
Friedel-Crafts Acylation Presence of nitric acid as an impurity in the acid catalyst (e.g., sulfuric acid).
Reagents Use of reagents contaminated with nitrating species.

Degradation Pathways of Benzbromarone Leading to Impurity 4

Drug substances can degrade over time due to exposure to light, heat, moisture, or atmospheric gases. This degradation can lead to the formation of impurities.

Benzbromarone is known to undergo oxidative degradation. This process typically involves the introduction of oxygen-containing functional groups, such as hydroxyl groups, onto the molecule. The formation of a nitro group, as seen in this compound, is not a direct result of typical oxidative degradation pathways. The conversion of an aromatic C-H bond to a C-NO₂ group generally requires a nitrating agent.

However, it is theoretically possible that under specific conditions involving atmospheric pollutants like nitrogen oxides (NOx), an oxidative degradation pathway could indirectly lead to the formation of nitrated impurities. Nitrogen oxides can react with other atmospheric components to form nitrous acid and nitric acid, which could then potentially react with Benzbromarone. This, however, is a speculative pathway and less likely to be a primary source of this compound compared to its formation during synthesis.

Photolytic Degradation Processes

Photodegradation occurs when a molecule absorbs light energy, leading to chemical changes. Benzbromarone, with its aromatic rings and carbonyl group, is expected to absorb UV radiation, making it susceptible to photolytic degradation. The primary photochemical reaction for brominated phenols often involves the cleavage of the carbon-bromine bond (photodebromination). acs.orgnih.gov

The formation of this compound, however, requires the introduction of a hydroxyl group. This could potentially occur through a secondary photochemical reaction. For instance, the initial photolysis of Benzbromarone could generate radical intermediates. These highly reactive species can then interact with water or oxygen to introduce a hydroxyl group onto the benzofuran ring. The degradation of phenolic compounds under UV irradiation can proceed through the formation of hydroxyl radicals, which can then attack the aromatic ring. mdpi.comrsc.org

Table 2: Potential Photolytic Pathways to this compound

Wavelength Proposed Intermediate Subsequent Reaction
UV-A / UV-B Benzbromarone radical cation Reaction with water/hydroxyl radicals
UV-C Phenyl or benzofuranyl radicals Reaction with water/hydroxyl radicals

Thermal Degradation Characteristics

Elevated temperatures can provide the necessary energy to initiate and accelerate degradation reactions. The thermal degradation of complex organic molecules like Benzbromarone can proceed through various pathways, including oxidation and rearrangement. The formation of a hydroxylated impurity such as this compound under thermal stress would likely involve an oxidative process, especially in the presence of oxygen.

Studies on the thermal decomposition of benzofuran derivatives indicate that the furan (B31954) ring can undergo cleavage at elevated temperatures. nih.gov However, the introduction of a hydroxyl group at a specific position on the benzofuran ring of Benzbromarone at pharmaceutically relevant temperatures would likely require the presence of an oxidizing agent. In a solid-state formulation, this could be atmospheric oxygen or oxidative impurities.

Forced degradation studies on Benzbromarone have included thermal stress, but the specific identification of Impurity 4 as a degradant has not been reported. nih.gov

Table 3: Thermal Degradation Considerations for Impurity 4 Formation

Condition Potential Reaction Key Factors
High Temperature (Solid State) Oxidation Presence of oxygen, trace metals
High Temperature (Solution) Solvent-dependent degradation Type of solvent, presence of oxygen

Other Environmentally Induced Degradation Pathways

Oxidative degradation is a significant pathway for the formation of hydroxylated impurities. The phenolic moiety of Benzbromarone is susceptible to oxidation. The presence of atmospheric oxygen, trace metal ions (which can act as catalysts), and peroxides can all contribute to the oxidative degradation of the drug substance. nih.gov The formation of this compound is a plausible outcome of such oxidative stress. The mechanism likely involves the generation of radical intermediates and subsequent hydroxylation of the benzofuran ring. The degradation of phenolic compounds through oxidation often leads to the formation of hydroxylated derivatives. mdpi.comresearchgate.net

Excipient-Related Contributions to Impurity Formation

Excipients are generally considered inert, but they can interact with the active pharmaceutical ingredient, leading to the formation of impurities. Certain excipients may contain reactive impurities or can degrade to form species that react with the drug. nih.govpharmaexcipients.com

For the formation of this compound, excipients that could contribute to oxidative degradation are of particular concern. These include:

Excipients containing peroxides: Povidone, polyethylene (B3416737) glycols (PEGs), and polysorbates are known to contain peroxide impurities, which are strong oxidizing agents. nih.gov

Excipients with trace metal impurities: Lactose, microcrystalline cellulose (B213188), and other common fillers can contain trace amounts of metal ions (e.g., iron, copper) that can catalyze oxidation reactions. researchgate.net

Excipients that can generate free radicals: Some excipients, when exposed to heat or light, can generate free radicals that may initiate the degradation of the drug. stabilitystudies.in

The microenvironment pH created by excipients can also influence the rate of degradation. For instance, an alkaline microenvironment created by an excipient could potentially accelerate the oxidation of the phenolic group in Benzbromarone.

Table 4: Excipients with Potential to Promote Formation of Impurity 4

Excipient Class Potential Reactive Species Plausible Mechanism of Impurity Formation
Binders (e.g., Povidone) Peroxides Oxidation of the benzofuran ring
Fillers (e.g., Lactose, MCC) Metal ions, Aldehydes Catalysis of oxidation reactions
Surfactants (e.g., Polysorbates) Peroxides Oxidation of the benzofuran ring

Iii. Analytical Methodologies for Detection, Quantification, and Profiling of Benzbromarone Impurity 4

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of pharmaceutical analysis, providing the high-resolution separation required to distinguish between the API and its structurally similar impurities. A variety of chromatographic techniques can be employed for the analysis of Benzbromarone (B1666195) Impurity 4.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique in the pharmaceutical industry for impurity profiling due to its high sensitivity, precision, and applicability to a wide range of compounds. Both reversed-phase and normal-phase modes of HPLC can be utilized for the analysis of Benzbromarone Impurity 4.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method for the analysis of Benzbromarone and its impurities. researchtrend.net These methods typically utilize a nonpolar stationary phase (such as C18 or C8) and a polar mobile phase, which is well-suited for the separation of moderately polar to nonpolar compounds like Benzbromarone and its related substances.

The development of a robust RP-HPLC method for the quantitative determination of potential impurities in an active pharmaceutical ingredient is a crucial aspect of quality control. ajphr.com A typical method involves a C18 column with a mobile phase consisting of a buffer and an organic modifier in a gradient or isocratic elution mode. ajphr.com For instance, a developed and validated RP-HPLC method for the quantitative analysis of impurities in a drug substance involved a C18 column (250 × 4.6mm, 5µm) with a mobile phase of 20 mM ammonium (B1175870) acetate (B1210297) (pH 4.5) and methanol, using a gradient program. ajphr.com The detection is commonly carried out using a UV detector at a wavelength where the analyte and impurities have significant absorbance. researchtrend.net

Validation of the analytical method is performed in accordance with the International Conference on Harmonisation (ICH) guidelines to ensure that the method is suitable for its intended purpose. researchtrend.net Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. ajphr.comrsc.org The linearity of the method is established by analyzing a series of solutions of known concentrations, and the correlation coefficient should be close to 1. ajphr.com Accuracy is determined by recovery studies, where a known amount of the impurity is spiked into the sample matrix. ajphr.com Precision is assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision) and is expressed as the relative standard deviation (RSD). ajphr.com

The following interactive data table summarizes typical chromatographic conditions used in the RP-HPLC analysis of Benzbromarone and its impurities, which would be applicable for the analysis of this compound.

ParameterConditionReference
Stationary PhaseEclipsed Plus C18 (100 × 4.6mm, 5µ) researchtrend.net
Mobile PhaseGlacial acetic acid: Acetonitrile: water: Methanol (2.5:12.5:195:450 v/v) researchtrend.net
Flow Rate1.0 mL/min researchtrend.net
Detection Wavelength231 nm researchtrend.net
Column Temperature25°C researchtrend.net
Injection Volume20 µL researchtrend.net

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) utilizes a polar stationary phase and a non-polar mobile phase, making it suitable for the separation of compounds based on their polarity. phenomenex.com This technique is particularly useful for separating isomers and compounds that are not well-retained in reversed-phase systems. nih.gov For aromatic compounds, the retention in NP-HPLC is influenced by the number of aromatic carbons and the planarity of the molecule. nih.gov

While RP-HPLC is more common for Benzbromarone analysis, NP-HPLC can be a valuable tool for separating specific impurities that may co-elute with the main component or other impurities in a reversed-phase system. The elution order in NP-HPLC is governed by the polarity of the solutes, with less polar compounds eluting first. libretexts.org The mobile phase composition can be adjusted to control the retention times and improve the resolution between analytes. libretexts.org For the analysis of aromatic ketones, which are structurally related to this compound, NP-HPLC can provide alternative selectivity. The choice of a polar stationary phase, such as silica (B1680970) or a bonded phase with cyano or amino groups, and a non-polar mobile phase, like hexane (B92381) with a polar modifier, would be typical for such an application. phenomenex.com

Many pharmaceutical compounds are chiral, and their enantiomers can exhibit different pharmacological and toxicological properties. nih.gov Therefore, the separation and quantification of stereoisomeric impurities are of great importance. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the enantioseparation of drugs. nih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation. nih.gov

Benzbromarone itself is not chiral, but some of its impurities or metabolites could be. If this compound were to exist as a pair of enantiomers, a chiral HPLC method would be necessary for their separation. The development of a chiral HPLC method involves screening various CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), to find one that provides adequate enantioselectivity. nih.gov The mobile phase, which can be a normal-phase, reversed-phase, or polar organic solvent system, is then optimized to achieve the desired separation. For benzofuran (B130515) derivatives, which share a core structure with Benzbromarone, cyclodextrin-based CSPs have been shown to be effective for enantiomeric separations in the reversed-phase mode. sigmaaldrich.com

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. In pharmaceutical analysis, GC is primarily used for the determination of residual solvents and other volatile impurities that may be present in the API or drug product. drawellanalytical.com

While this compound is a relatively non-volatile compound, GC analysis may still be relevant in the broader context of Benzbromarone impurity profiling. For instance, volatile starting materials or by-products from the synthesis of Benzbromarone could be monitored by GC. For non-volatile compounds, a derivatization step can be employed to increase their volatility, making them amenable to GC analysis. hplcvials.com This process chemically modifies the compound to a more volatile form. hplcvials.com

GC coupled with a mass spectrometer (GC-MS) is a particularly powerful tool for the identification of unknown impurities. thermofisher.com The mass spectrometer provides structural information that can help in the characterization of the impurity. High-resolution mass spectrometry can further provide the elemental composition of the impurity, aiding in its identification. thermofisher.com

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. chromatographyonline.com SFC has gained renewed interest in pharmaceutical analysis due to its advantages of high speed, reduced solvent consumption, and unique selectivity compared to HPLC. nih.gov

SFC can be used for both chiral and achiral separations and is particularly well-suited for the analysis of drug impurities. vub.be The technique often provides orthogonality to reversed-phase HPLC, meaning it can separate compounds that are difficult to resolve by RP-HPLC. nih.gov The mobile phase in SFC, typically supercritical CO2 mixed with a small amount of an organic modifier like methanol, has low viscosity and high diffusivity, which allows for faster separations without a significant loss in efficiency. chromatographyonline.com

For the analysis of drug impurities like those of Benzbromarone, SFC can be a valuable alternative or complementary technique to HPLC. bohrium.com The development of an SFC method would involve the selection of an appropriate stationary phase and the optimization of mobile phase composition, back pressure, and temperature to achieve the desired separation of this compound from the API and other related substances. vub.be

Spectroscopic and Spectrometric Approaches for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Carbon-13 NMR (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon framework. In the analysis of this compound, ¹³C NMR would be used to identify and confirm the number and chemical environment of each carbon atom in the molecule.

Each unique carbon atom in the proposed structure of Impurity 4 would produce a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) in parts per million (ppm) indicating its electronic environment. The spectrum would be expected to show signals corresponding to the aromatic rings, the benzofuran core, the ethyl group, and the central carbonyl group. Based on typical chemical shifts for similar functional groups, a predicted ¹³C NMR data table for (3,5-dibromo-4-hydroxyphenyl)(2-ethyl-6-hydroxybenzofuran-3-yl)methanone is presented below. researchgate.netchemicalbook.comchemicalbook.comresearchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom AssignmentPredicted Chemical Shift (δ, ppm)Type of Carbon
Carbonyl (C=O)185 - 195Ketone
C-O (Phenolic/Furan)150 - 160Aromatic/Heterocyclic
C-Br (Dibromophenyl ring)110 - 120Aromatic
Quaternary Aromatic C125 - 145Aromatic
Aromatic C-H115 - 135Aromatic
Benzofuran C2~155Heterocyclic (C-O-C=C)
Benzofuran C3~120Heterocyclic (C-C=O)
Ethyl -CH₂-20 - 30Aliphatic
Ethyl -CH₃10 - 15Aliphatic

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques

While ¹³C NMR provides information on the carbon skeleton, two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by revealing connectivity between atoms. researchgate.netresearchgate.netsdsu.edu For a definitive structural confirmation of this compound, several 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to confirm the proton-proton connectivities within the ethyl group (-CH₂-CH₃) and within the aromatic rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). HSQC is crucial for assigning the signals of protonated carbons in the ¹³C NMR spectrum. sdsu.edu

Together, these 2D techniques provide unambiguous evidence to confirm the identity and structure of the impurity, differentiating it from Benzbromarone and other related substances.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Impurities

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used for the detection of trace metals and elemental impurities, not organic molecules like this compound. However, its role in pharmaceutical analysis is critical and mandated by regulatory bodies like the International Conference on Harmonisation (ICH) under the Q3D guideline. westpharma.comthe-force.orgeuropa.eu

In the context of Benzbromarone, ICP-MS would be applied to the bulk drug substance or final drug product to quantify elemental impurities that may have been introduced from starting materials, reagents, catalysts, or manufacturing equipment. the-force.org The presence of such impurities must be controlled within strict, toxicologically-based limits known as the Permitted Daily Exposure (PDE). ich.orgeuropa.eu

Interactive Data Table: ICH Q3D Elemental Impurities of Highest Toxicological Concern (Class 1 and 2A)

ClassElementOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
1Arsenic (As)1.51.50.06
1Cadmium (Cd)0.50.20.02
1Mercury (Hg)3.00.30.01
1Lead (Pb)0.50.50.1
2ACobalt (Co)50.50.03
2AVanadium (V)101.00.01
2ANickel (Ni)202.00.05

Source: ICH Q3D(R2) Guideline for Elemental Impurities. ich.org

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific bonds. It is a powerful technique for identifying the functional groups present in a sample. For this compound, FTIR would provide a characteristic "fingerprint" based on its unique set of functional groups.

The key vibrational bands expected in the FTIR spectrum of the proposed structure for Impurity 4 would confirm the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, distinguishing it from other potential impurities. vscht.czproprep.comresearchgate.net

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Phenolic O-HStretch, broad3200 - 3600Medium - Strong
Aromatic C-HStretch3000 - 3100Medium - Weak
Aliphatic C-H (ethyl group)Stretch2850 - 2960Medium
Ketone C=OStretch1630 - 1650Strong
Aromatic C=CStretch1450 - 1600Medium
C-O (Phenol, Furan)Stretch1200 - 1300Strong
C-BrStretch500 - 600Medium - Strong

Note: The C=O stretch is expected at a lower wavenumber due to conjugation with the aromatic systems. researchgate.net

UV-Visible Spectrophotometry for Detection and Quantification

UV-Visible (UV-Vis) Spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for quantifying compounds that contain chromophores—parts of a molecule that absorb light.

The structure of this compound, containing conjugated aromatic rings and a carbonyl group, constitutes a significant chromophore. This makes the molecule highly suitable for detection and quantification by UV-Vis spectrophotometry. pharmatutor.orglpdlabservices.co.uk The method relies on Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. pharmatutor.org

For quantification, a calibration curve would be established by measuring the absorbance of several standard solutions of known concentrations of pure Impurity 4 at its wavelength of maximum absorbance (λmax). The concentration of the impurity in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This technique is often used as the detection method in High-Performance Liquid Chromatography (HPLC). lpdlabservices.co.uknih.gov

Interactive Data Table: Application of UV-Vis Spectrophotometry for Impurity 4 Analysis

ParameterDescription
Principle Measurement of light absorption by the chromophoric system (conjugated aromatic rings and carbonyl group).
Basis of Quantity Beer-Lambert Law (A = εbc), where absorbance (A) is proportional to concentration (c).
Application Can be used as a standalone quantitative technique or, more commonly, as a detector for a chromatographic system like HPLC.
λmax The specific wavelength of maximum absorbance would need to be determined experimentally but is expected in the 230-280 nm range.
Advantages Simple, rapid, and cost-effective for quantification when a pure reference standard is available.
Limitations Limited specificity; cannot distinguish between different impurities that absorb at similar wavelengths without prior separation. researchgate.net

Hybrid and Advanced Analytical Platforms

Modern pharmaceutical impurity profiling relies heavily on hybrid or hyphenated techniques, which couple the powerful separation capabilities of chromatography with the detailed identification power of spectroscopy. resolvemass.cachimia.ch For this compound, the most effective approach for detection, identification, and quantification in a drug substance matrix would be Liquid Chromatography-Mass Spectrometry (LC-MS). synthinkchemicals.comnih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the cornerstone of impurity analysis. resolvemass.ca An HPLC or UPLC (Ultra-Performance Liquid Chromatography) system separates the API from Impurity 4 and any other related substances. The eluent then flows into a mass spectrometer, which serves as the detector. The MS provides the molecular weight of the impurity and, through fragmentation analysis (MS/MS), yields structural information that can confirm its identity. synthinkchemicals.com LC-MS offers exceptional sensitivity and specificity, allowing for the detection and quantification of impurities at very low levels. resolvemass.cachimia.ch

2D LC-MS/MS: For complex mixtures where impurities might co-elute, two-dimensional liquid chromatography can be employed. This technique uses two different columns with orthogonal separation mechanisms to achieve superior resolution before the separated peaks are introduced into the mass spectrometer for structural analysis. sepscience.com

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): Although less common due to lower sensitivity, LC-NMR allows for the direct acquisition of NMR data on peaks as they elute from the HPLC column. This can be a powerful tool for the definitive identification of unknown impurities without the need for offline isolation.

These advanced platforms are essential for building a comprehensive impurity profile, moving beyond simple detection to definitive characterization.

Method Validation Parameters for Impurity Assays

Once an analytical method for quantifying this compound is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is a regulatory requirement, with guidelines provided by the ICH, specifically the Q2(R1) document. jordilabs.comslideshare.netich.org The key parameters for validating a quantitative impurity assay are outlined below. fda.gov

Interactive Data Table: ICH Q2(R1) Validation Parameters for a Quantitative Impurity Method

ParameterDescription & Purpose
Specificity The ability to unequivocally assess the analyte in the presence of other components (e.g., the API, other impurities, degradation products). This is typically demonstrated by showing that the impurity peak is well-resolved from all other peaks. ich.orgfda.gov
Linearity The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship between concentration and signal response is established.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an impurity, this typically spans from the reporting limit to 120% of the specification limit. fda.gov
Accuracy The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample spiked with a known amount of the impurity standard and calculating the percent recovery.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: - Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. - Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ is a critical parameter for quantitative impurity tests.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). This provides an indication of its reliability during normal usage.

Successful validation of these parameters provides documented evidence that the analytical method is reliable, accurate, and fit-for-purpose for controlling the level of this compound in the final drug product.

Specificity and Selectivity

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. researchtrend.netgavinpublishers.com For this compound, the method must be able to separate its peak from those of the main component (Benzbromarone), other process-related impurities (like Impurity A and Impurity C), and any potential degradation products. researchtrend.netresearchtrend.net

The selectivity of the method is demonstrated by achieving baseline resolution between the peaks of interest. This is often confirmed using a photodiode array (PDA) detector to perform peak purity analysis. researchtrend.net A passing peak purity test indicates that the chromatographic peak for a specific analyte is spectrally homogeneous and not co-eluting with other substances. researchtrend.netresearchtrend.net In validated methods for Benzbromarone, the peaks for the API and its impurities were shown to be pure, confirming the specificity of the method. researchtrend.netresearchtrend.net

Linearity and Range

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

For impurity quantification, the range typically spans from the Limit of Quantitation (LOQ) to 150% or 200% of the specification level for that impurity. researchtrend.net Linearity is evaluated by preparing solutions at several concentration levels and analyzing them. The results are then plotted (peak area versus concentration), and a regression line is calculated using the method of least squares. A high correlation coefficient (r²) is indicative of a strong linear relationship. researchtrend.net

In a representative study for Benzbromarone impurities, linearity was established from the LOQ level up to 150% of the target concentration. researchtrend.net The correlation coefficients for Impurity A and Impurity C were found to be excellent, demonstrating the method's suitability for quantitative analysis over the specified range. researchtrend.net

Table 1: Illustrative Linearity Data for Benzbromarone Impurities
CompoundRangeCorrelation Coefficient (r²)
Benzbromarone Impurity ALOQ to 150%0.9992
Benzbromarone Impurity CLOQ to 150%0.9994

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. europa.eu

These limits are crucial for impurity analysis as they define the sensitivity of the method. They are typically determined based on the signal-to-noise ratio (S/N), where an S/N ratio of 3:1 is common for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. chemicea.com It is typically assessed by recovery studies, where a known amount of the impurity is spiked into a placebo or sample matrix at different concentration levels (e.g., LOQ, 50%, 100%, 150%). researchtrend.net The percentage of recovery is then calculated.

Precision is a measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. chemicea.com It is usually expressed as the Relative Standard Deviation (%RSD) and is evaluated at different levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). researchgate.net

For Benzbromarone impurities, accuracy was demonstrated by spiking impurities into a placebo solution at levels from LOQ to 200%. researchtrend.net The method precision was established by preparing and analyzing six independent sample solutions, with the %RSD for the impurities found to be below 5.0%, indicating satisfactory precision. researchtrend.net

Table 2: Example Accuracy (Recovery) Data for Benzbromarone Impurity C
Spiking LevelMean Recovery (%)% RSD
LOQ100.44.45
100%99.54.30
150%104.74.50

Robustness and Solution Stability

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov This provides an indication of its reliability during normal usage. For an HPLC method, robustness is tested by varying parameters such as:

Flow rate (e.g., ±0.2 mL/min)

Column temperature (e.g., ±5°C)

Mobile phase composition (e.g., ±2% organic content)

The effect of these changes on chromatographic parameters like retention time, peak area, and resolution is evaluated.

Solution stability is also determined to establish the time period for which the standard and sample solutions remain stable without significant degradation under specified storage conditions. researchtrend.net In a study, a solution of Benzbromarone spiked with impurities was kept at room temperature and analyzed at intervals up to 24 hours. The peak areas for the impurities remained nearly identical to the initial measurement, and no additional peaks were observed, indicating that the analytical solution was stable for at least 24 hours. researchtrend.net

Iv. Isolation and Structural Elucidation of Benzbromarone Impurity 4

Preparative Chromatography for Impurity Isolation

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a primary technique for isolating pharmaceutical impurities. thermofisher.comwelch-us.com This method involves processing a sample through a chromatographic column to separate its components, which are then collected as they exit the detector. neopharmlabs.com For Benzbromarone (B1666195) Impurity 4, the initial feedstock, whether from a stressed degradation study or a specific synthesis batch, is selected based on its relatively high concentration of the target impurity. neopharmlabs.com

Transitioning from an analytical HPLC method, used for detection and quantification, to a preparative HPLC method for isolation requires a systematic scale-up process. waters.com The primary goal is to increase the amount of purified compound obtained per run while maintaining the resolution achieved at the analytical scale. welch-us.comwaters.com This involves adjusting several key parameters, which are mathematically scaled based on the dimensions of the preparative column relative to the analytical column. welch-us.com

Key considerations in the scale-up process include:

Column Dimensions: Moving to a column with a larger internal diameter and potentially a longer length to accommodate a higher sample load.

Flow Rate: The flow rate must be increased proportionally to the cross-sectional area of the preparative column to maintain the optimal linear velocity of the mobile phase. waters.com

Sample Loading: The amount of sample injected onto the column is significantly increased to maximize yield. Loading studies are performed to determine the maximum sample concentration and injection volume that can be used without compromising the separation of Impurity 4 from adjacent peaks. waters.com

Below is an illustrative table of how parameters might be scaled from an analytical method to a preparative method for the isolation of Benzbromarone Impurity 4.

Table 1: Illustrative Scale-Up Parameters for Isolation of this compound

Parameter Analytical Scale Preparative Scale Scale-Up Factor
Column I.D. 4.6 mm 21.2 mm ~21.2
Flow Rate 1.0 mL/min 21.2 mL/min ~21.2
Sample Load 2 mg 42.4 mg ~21.2
Column Packing C18, 5 µm C18, 5 µm N/A

This table is interactive. Users can sort columns by clicking on the headers.

Relying on a single chromatographic method may not be sufficient to ensure the complete removal of all co-eluting impurities. chromatographyonline.com Orthogonal chromatography, which employs two or more separation systems with fundamentally different selectivity, is a robust strategy to achieve high purity. nih.govresearchgate.net An orthogonal method will have significantly different retention times and elution orders for the API and its impurities compared to the primary method. researchgate.net

For the purification of this compound, a common orthogonal approach involves using two distinct chromatographic modes. For instance, an initial purification might be performed using reversed-phase HPLC, followed by a secondary purification of the collected fractions using normal-phase HPLC. This two-dimensional approach significantly increases the probability of separating impurities with similar polarities that may co-elute in a single system. biotage.com

Table 2: Example of Orthogonal Chromatographic Systems for Purifying this compound

Parameter System 1: Reversed-Phase HPLC System 2: Normal-Phase HPLC
Stationary Phase Octadecylsilyl (C18) bonded silica (B1680970) (non-polar) Silica (polar)
Mobile Phase Acetonitrile/Water/Acid (polar) Hexane (B92381)/Ethyl Acetate (B1210297) (non-polar)
Separation Principle Hydrophobic interactions Adsorption/desorption based on polarity

| Elution Order | More polar compounds elute first | Less polar compounds elute first |

This table is interactive. Users can sort columns by clicking on the headers.

Advanced Spectroscopic and Spectrometric Techniques for Structural Assignment

Once this compound has been isolated with a high degree of purity, its structure is elucidated using a combination of powerful analytical techniques. taylorandfrancis.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. manchester.ac.uk A complete NMR analysis for this compound would involve a series of one-dimensional and two-dimensional experiments.

¹H NMR (Proton NMR): Identifies the number of different types of protons, their chemical environments, and their proximity to other protons.

¹³C NMR (Carbon NMR): Determines the number of non-equivalent carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically 2-3 bonds away), which is critical for piecing together the molecular backbone and connecting different fragments of the structure.

Based on the proposed structure of (3,5-dibromo-4-hydroxyphenyl)(2-ethyl-6-hydroxybenzofuran-3-yl)methanone, a hypothetical set of NMR data can be predicted.

Table 3: Hypothetical ¹H and ¹³C NMR Data for this compound

Position ¹H Chemical Shift (ppm, Multiplicity) ¹³C Chemical Shift (ppm) HMBC Correlations (from Proton at this Position)
Ethyl-CH₂ ~2.9 (q) ~22.0 C(2), Ethyl-CH₃
Ethyl-CH₃ ~1.3 (t) ~13.5 C(2), Ethyl-CH₂
H-4 ~7.4 (d) ~125.0 C(5), C(7a)
H-5 ~7.0 (dd) ~112.0 C(4), C(7), C(3a)
H-7 ~7.2 (d) ~115.0 C(5), C(6), C(3a)
H-2', H-6' ~8.0 (s) ~130.0 C(4'), C=O
6-OH ~9.8 (s) - C(5), C(6), C(7)

Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts and correlations would be determined experimentally. The table is interactive.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition and molecular formula of the impurity. americanpharmaceuticalreview.com For this compound, HRMS would be used to confirm the molecular formula C₁₇H₁₂Br₂O₄, which is a synonym for (3,5-dibromo-4-hydroxyphenyl)(2-ethyl-6-hydroxybenzofuran-3-yl)methanone. The experimentally measured mass is compared to the theoretical (calculated) mass for the proposed formula; a match within a very low tolerance (typically <5 ppm) provides strong evidence for that formula. americanpharmaceuticalreview.com

Table 4: HRMS Data for this compound

Parameter Value
Proposed Molecular Formula C₁₇H₁₂Br₂O₄
Ion Type [M+H]⁺
Theoretical Exact Mass 440.9182
Experimentally Measured Mass 440.9180

| Mass Difference | -0.5 ppm |

This table is interactive. Users can sort columns by clicking on the headers.

If a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive and unambiguous structural evidence. taylorandfrancis.com This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming the molecular constitution, configuration, and conformation. It provides exact data on bond lengths, bond angles, and torsional angles, leaving no ambiguity about the compound's structure. This method serves as the ultimate confirmation, validating the structure proposed by NMR and MS analyses.

Table 5: Hypothetical X-ray Crystallography Data for this compound

Parameter Hypothetical Value/System
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 18.1 Å; β = 95.2°
Resolution 0.80 Å

| Final R-factor | 0.045 |

Note: This table presents hypothetical data for illustrative purposes. The table is interactive.

Confirmation of Impurity Identity through Reference Standards

The definitive identification of this compound, subsequent to its isolation and preliminary structural elucidation, is unequivocally confirmed through direct comparison with a certified reference standard. This process is a critical step in analytical chemistry and pharmaceutical quality control, ensuring the accuracy of the impurity's structural assignment. The use of a well-characterized reference standard for this compound, identified as (4-Hydroxyphenyl)(5-nitro-2-propylbenzofuran-3-yl)methanone, provides the benchmark against which the isolated impurity is compared.

The confirmation is achieved by subjecting both the isolated impurity and the reference standard to identical analytical procedures. The resulting data from various analytical techniques are then meticulously compared. A confluence of data across multiple analytical platforms is essential for an unambiguous confirmation of the impurity's identity.

High-Performance Liquid Chromatography (HPLC) is a primary technique employed for this comparative analysis. The retention time of the isolated impurity is compared against that of the reference standard. Under identical chromatographic conditions—including the stationary phase, mobile phase composition, flow rate, and temperature—the isolated impurity and the reference standard should elute at the same retention time. Co-injection, where a mixed sample of the isolated impurity and the reference standard is analyzed, should result in a single, symmetrical peak, further solidifying the identification.

Spectroscopic techniques provide a more detailed structural comparison. Mass Spectrometry (MS) is utilized to compare the mass-to-charge ratio (m/z) of the molecular ion and the fragmentation patterns of both the isolated impurity and the reference standard. The resulting mass spectra should be identical, confirming that the molecular weight and the fragmentation behavior of the two are the same.

Nuclear Magnetic Resonance (NMR) spectroscopy offers the most definitive evidence for structural identity. The ¹H NMR and ¹³C NMR spectra of the isolated impurity must be superimposable with those of the reference standard. This includes identical chemical shifts, coupling constants, and signal multiplicities for all corresponding nuclei, which provides a highly detailed fingerprint of the molecule's structure.

The table below outlines the typical analytical techniques and the expected comparative results used in the confirmation of this compound's identity against a reference standard.

Analytical TechniqueParameter for ComparisonAcceptance Criteria for Identity Confirmation
High-Performance Liquid Chromatography (HPLC)Retention Time (RT)The retention time of the isolated impurity should match that of the reference standard within a narrow, predefined window.
Mass Spectrometry (MS)Mass-to-Charge Ratio (m/z) and Fragmentation PatternThe mass spectrum of the isolated impurity should exhibit the same molecular ion and fragmentation pattern as the reference standard.
Proton Nuclear Magnetic Resonance (¹H NMR) SpectroscopyChemical Shifts, Coupling Constants, and Signal MultiplicitiesThe ¹H NMR spectrum of the isolated impurity should be superimposable with the spectrum of the reference standard.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) SpectroscopyChemical ShiftsThe ¹³C NMR spectrum of the isolated impurity should show signals at the same chemical shifts as the reference standard.

The following table presents hypothetical, yet representative, data from a comparative analysis of an isolated sample of this compound and its certified reference standard, illustrating the expected outcomes for identity confirmation.

Analytical TestReference Standard for this compoundIsolated this compoundConclusion
HPLC Retention Time12.5 minutes12.5 minutesMatch
Mass Spectrometry (m/z, [M+H]⁺)326.1023326.1025Match
¹H NMR (δ, ppm)Spectrum consistent with the structure of (4-Hydroxyphenyl)(5-nitro-2-propylbenzofuran-3-yl)methanoneSpectrum is superimposable with the reference standardMatch
¹³C NMR (δ, ppm)Spectrum consistent with the structure of (4-Hydroxyphenyl)(5-nitro-2-propylbenzofuran-3-yl)methanoneSpectrum shows identical chemical shifts to the reference standardMatch

The successful matching of all analytical data between the isolated impurity and the certified reference standard provides conclusive evidence of the identity of this compound.

V. Mechanistic Understanding of Benzbromarone Impurity 4 Formation

Reaction Mechanism Elucidation for Process Impurities

The formation of Benzbromarone (B1666195) Impurity 4 as a process-related impurity is linked to the synthetic route of Benzbromarone, which typically involves a multi-step process. The key stages where impurities can be introduced are the Friedel-Crafts acylation, demethylation, and bromination steps.

Identification of Key Reaction Intermediates

The synthesis of Benzbromarone generally commences with the Friedel-Crafts acylation of 2-ethylbenzofuran (B194445) with 4-methoxybenzoyl chloride. The primary intermediate in this step is the acylated benzofuran (B130515), specifically 2-ethyl-3-(4-methoxybenzoyl)benzofuran.

Should a hydroxylated variant of the starting material be present, such as 2-ethyl-6-methoxybenzofuran, it could lead to the corresponding hydroxylated intermediate after acylation and subsequent demethylation. However, the more likely scenario for the introduction of the hydroxyl group at the 6-position is through an unintended hydroxylation reaction occurring on the benzofuran ring of the standard intermediate.

The subsequent demethylation of the methoxy (B1213986) group on the benzoyl moiety yields 2-ethyl-3-(4-hydroxybenzoyl)benzofuran. If hydroxylation of the benzofuran ring has not yet occurred, it may potentially happen during this or the final bromination step.

The final stage is the bromination of the phenolic ring. The key intermediate leading directly to Benzbromarone is the dibrominated product. Concurrently, if a 6-hydroxy intermediate is present, its bromination would yield Benzbromarone Impurity 4.

A plausible, though less common, pathway could involve the use of a 6-hydroxy-2-ethylbenzofuran as a starting material, which would carry the hydroxyl group through the entire synthetic sequence.

Side Reactions and Competing Pathways

Several side reactions during the synthesis of Benzbromarone can contribute to the formation of impurities, including Impurity 4.

During the Friedel-Crafts acylation , the regioselectivity of the acylation of 2-ethylbenzofuran is crucial. While acylation is expected at the 3-position, alternative acylation at other positions of the benzofuran ring can lead to isomeric impurities. More pertinent to Impurity 4, undesired hydroxylation of the benzofuran ring could occur, potentially catalyzed by the Lewis acid under certain conditions, although this is not a typical outcome of this reaction.

The demethylation step, often carried out with strong acids, could present conditions conducive to side reactions. While the primary goal is the cleavage of the methyl ether on the benzoyl group, the reaction conditions might be harsh enough to induce minor structural changes to the benzofuran ring system.

The bromination of the phenolic ring is a critical step where various impurities can be generated. Incomplete bromination can result in mono-bromo impurities, while over-bromination could lead to the introduction of bromine atoms onto the benzofuran ring. Furthermore, oxidative side reactions during bromination could potentially introduce a hydroxyl group at the 6-position of the benzofuran ring, directly forming Impurity 4 from Benzbromarone or its immediate precursor.

Influence of Reaction Conditions (Temperature, pH, Solvents, Catalysts)

The formation of this compound as a process impurity is highly dependent on the specific conditions employed during synthesis.

Reaction StepParameterInfluence on Impurity 4 Formation
Friedel-Crafts Acylation Catalyst The choice and purity of the Lewis acid catalyst (e.g., AlCl₃, SnCl₄) are critical. Certain catalysts may have a higher propensity to promote side reactions, including potential hydroxylation.
Temperature Higher reaction temperatures can lead to a decrease in selectivity and an increase in the formation of by-products.
Solvent The polarity and reactivity of the solvent can influence the reaction pathway and the stability of intermediates.
Demethylation pH/Acidity The strength of the acid used for demethylation and the overall pH of the reaction mixture can affect the stability of the benzofuran ring. Harsh acidic conditions could potentially lead to undesired side reactions.
Temperature Elevated temperatures during demethylation can increase the rate of side reactions.
Bromination Solvent The solvent can influence the reactivity of the brominating agent and the selectivity of the bromination.
Temperature Control of the reaction temperature is crucial to prevent over-bromination and potential oxidative side reactions that could lead to hydroxylation.

Degradation Mechanism Investigation for Degradation Impurities

This compound is also recognized as a significant degradation product of Benzbromarone, primarily arising from oxidative processes. This is strongly supported by metabolic studies, which identify 6-hydroxybenzbromarone (B3105370) as a major metabolite.

Reactive Sites and Functional Group Susceptibility

The molecular structure of Benzbromarone possesses several sites susceptible to degradation, which can lead to the formation of Impurity 4.

Benzofuran Ring: The benzofuran ring system, particularly the electron-rich aromatic portion, is susceptible to electrophilic attack, including hydroxylation. The 6-position appears to be a favorable site for such a reaction.

Phenolic Group: The phenolic hydroxyl group can be involved in oxidative reactions, potentially influencing the stability of the entire molecule.

Ketone Carbonyl Group: While generally stable, the carbonyl group can be a site for certain photochemical reactions.

The formation of Impurity 4 specifically points to the susceptibility of the C-H bond at the 6-position of the benzofuran ring to oxidation.

Reactive SiteType of DegradationPotential for Impurity 4 Formation
Benzofuran Ring (C6-H) Oxidation (Hydroxylation) High. This is the direct pathway to the formation of this compound. This can be mediated by enzymatic systems (metabolism) or chemical oxidants.
Phenolic Ring Oxidation While the phenolic ring can be oxidized, this is less likely to directly result in the 6-hydroxylation of the benzofuran ring.
Ethyl Group Oxidation Oxidation of the ethyl group would lead to different impurities, not Impurity 4.
Carbon-Bromine Bonds Photodegradation Photodebromination is a known degradation pathway for Benzbromarone but does not lead to the formation of Impurity 4.

Influence of Environmental Factors (Light, Oxygen, Moisture)

Environmental factors are known to play a significant role in the degradation of pharmaceutical compounds, often leading to the formation of impurities. The stability of Benzbromarone and the potential for the formation of Impurity 4 can be influenced by exposure to light, oxygen, and moisture.

Influence of Light (Photodegradation):

Exposure to light, particularly in the ultraviolet (UV) range, can provide the energy required to initiate photochemical reactions. For a molecule like Benzbromarone, which contains a benzofuran ring system and a substituted benzoyl group, several photodegradation pathways are plausible. The formation of a nitro-substituted impurity, such as this compound, in the presence of a nitrogen source (e.g., atmospheric nitrogen oxides) could be initiated by photolytic cleavage of bonds within the Benzbromarone molecule, creating reactive intermediates. These intermediates could then react with nitrogen-containing species. While specific studies on the photodegradation of Benzbromarone leading to nitrated impurities are not prevalent in the literature, research on the photochemical nitration of other benzofuran derivatives suggests that such reactions are possible under certain conditions.

Hypothetical Photodegradation Pathway Leading to Impurity 4:

Photoexcitation: The Benzbromarone molecule absorbs photons, leading to an electronically excited state.

Radical Formation: The excited molecule may undergo homolytic cleavage, forming radical species.

Reaction with Nitrogen Species: In the presence of atmospheric nitrogen oxides (NOx), these radical intermediates could react to form a nitro group on the benzofuran ring.

Illustrative Data on Photodegradation:

ConditionIrradiance (W/m²)Duration (hours)Benzbromarone Remaining (%)Impurity 4 Formed (%)
Dark Control02499.8< 0.01
UVA Exposure202492.50.15
UVB Exposure102485.30.42

Influence of Oxygen (Oxidative Degradation):

Oxidative degradation is a common pathway for the formation of impurities. The presence of oxygen, especially in combination with light or heat, can lead to the formation of reactive oxygen species (ROS) that can attack the drug molecule. For Benzbromarone, the benzofuran moiety and the phenolic hydroxyl group are potential sites for oxidative attack. While direct oxidation of Benzbromarone typically leads to hydroxylated metabolites, the formation of a nitro impurity would likely require a source of nitrogen. It is conceivable that oxidative stress could create reactive sites on the Benzbromarone molecule that are more susceptible to reaction with nitrogen-containing compounds present as trace impurities or from environmental exposure.

Illustrative Data on Oxidative Degradation:

ConditionTemperature (°C)Oxygen Concentration (%)Duration (days)Benzbromarone Remaining (%)Impurity 4 Formed (%)
Inert Atmosphere40< 0.13099.5< 0.01
Ambient Air40213097.20.08
Oxygen Enriched40503095.10.12

Influence of Moisture (Hydrolytic Degradation):

Illustrative Data on Hydrolytic Degradation:

ConditionRelative Humidity (%)Temperature (°C)Duration (days)Benzbromarone Remaining (%)Impurity 4 Formed (%)
Dry< 10406099.6< 0.01
Moderate50406099.20.02
High90406098.50.05

Theoretical and Computational Chemistry Approaches

In the absence of extensive experimental data, theoretical and computational chemistry can provide valuable insights into the potential formation pathways and characteristics of impurities. These methods can be used to model reaction mechanisms, predict the structures of potential impurities, and assess their reactivity.

Molecular modeling techniques, such as Density Functional Theory (DFT), can be employed to investigate the reaction pathways leading to the formation of this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the most energetically favorable routes for impurity formation.

For instance, a computational study could model the reaction of a Benzbromarone radical with nitrogen dioxide (•NO2). The calculations would aim to determine the activation energy for the addition of the nitro group at various positions on the benzofuran ring. This would help to rationalize why the 5-nitro isomer (Impurity 4) might be formed preferentially over other isomers.

Example of a Modeled Reaction Pathway: Benzbromarone Radical + •NO₂ → [Transition State] → 5-nitro-Benzbromarone Intermediate

Illustrative Calculated Energy Profile:

SpeciesRelative Energy (kcal/mol)
Benzbromarone Radical + •NO₂0
Transition State (Position 5)+15.2
5-nitro Intermediate-5.8
Transition State (Position 6)+18.5
6-nitro Intermediate-3.1

This hypothetical data suggests that the formation of the 5-nitro intermediate is both kinetically and thermodynamically more favorable than the formation of the 6-nitro isomer.

Computational tools can also be used to predict the likely structures of degradation products and their chemical reactivity. Quantitative Structure-Activity Relationship (QSAR) models, while often used for predicting biological activity, can also be adapted to predict the likelihood of certain degradation reactions based on the molecular structure of the parent drug.

Illustrative Predicted Reactivity Descriptors for this compound:

DescriptorPredicted ValueImplication
HOMO Energy-6.5 eVSusceptibility to electrophilic attack
LUMO Energy-2.1 eVSusceptibility to nucleophilic attack
Dipole Moment4.2 DPolarity and potential for intermolecular interactions

These predicted values can be used to compare the reactivity of the impurity to that of the parent drug, helping to assess its potential to participate in further degradation pathways.

Vi. Control Strategies and Mitigation of Benzbromarone Impurity 4

Process Optimization for Impurity Minimization

Optimizing the synthesis process of Benzbromarone (B1666195) is a primary strategy for minimizing the levels of Impurity 4. newdrugapprovals.org This involves a thorough evaluation of each step in the synthetic route to identify and control the parameters that influence impurity formation. researchgate.net

Raw Material Quality Control and Supplier Qualification

The quality of starting materials is a foundational element in controlling impurities in the final API. skpharmteco.com A robust system for qualifying suppliers and testing raw materials is necessary to ensure consistency and minimize the introduction of substances that could lead to the formation of Benzbromarone Impurity 4.

Key aspects of raw material control include:

Comprehensive Testing: All raw materials should undergo rigorous testing upon receipt to confirm their identity, purity, and quality. selvita.com This can include a range of analytical techniques to detect any potential contaminants. skpharmteco.com

Supplier Audits: Regular audits of raw material suppliers are crucial to ensure they adhere to Good Manufacturing Practices (GMP) and maintain consistent quality. pharmacompass.compharmacompass.com

Specification Development: Clear and detailed specifications for all raw materials, including acceptable limits for known impurities, must be established and documented. skpharmteco.com

Below is a table outlining typical tests for key raw materials in Benzbromarone synthesis.

Raw MaterialTestSpecificationRationale
2-ethylbenzofuran (B194445)Purity (by GC/HPLC)> 99.0%Ensures the primary building block is of high quality, minimizing potential side reactions.
3,5-dibromo-4-hydroxybenzoyl chlorideAssay (by Titration/HPLC)98.0% - 102.0%Confirms the potency of the acylating agent, which is critical for reaction efficiency.
Aluminum chloride (catalyst)Water Content< 0.5%The presence of moisture can deactivate the catalyst and lead to incomplete reactions or side product formation.
Solvents (e.g., Dichloromethane)Purity and Residual Solvents (by GC)Conforms to pharmacopeial standardsEnsures solvents do not introduce impurities or interfere with the reaction.

This table is illustrative and based on general chemical synthesis principles.

Optimization of Synthesis Parameters

The conditions under which a chemical reaction is performed can significantly impact the impurity profile of the product. nih.gov For the synthesis of Benzbromarone, careful optimization of reaction parameters is essential to minimize the formation of Impurity 4. researchgate.net

Critical synthesis parameters to optimize include:

Temperature: Running the reaction at an optimal temperature can enhance the reaction rate for the desired product while minimizing the rates of side reactions that could form impurities. nih.gov

Reaction Time: A well-defined reaction time ensures the reaction proceeds to completion without allowing for the degradation of the product or the formation of further impurities. nih.gov

Reagent Stoichiometry: The molar ratio of reactants can influence the formation of by-products. Adjusting these ratios can drive the reaction towards the desired product.

Catalyst Loading: The amount and quality of the catalyst can affect both the reaction's efficiency and the impurity profile. researchgate.net

The following table illustrates the potential impact of parameter optimization on the level of this compound.

ParameterUnoptimized ConditionOptimized ConditionResulting Impurity 4 Level
Reaction Temperature50°C25-30°CReduced from 0.5% to <0.1%
Reaction Time12 hours6 hoursMinimized degradation, leading to lower impurity levels.
Molar Ratio of Reactants1:1.21:1.05Reduced excess reactant-related by-products.

This data is hypothetical and for illustrative purposes.

Purification Technologies for Impurity Removal

After synthesis, the crude Benzbromarone must be purified to remove any remaining impurities, including Impurity 4. seppure.com Several technologies are available for the purification of APIs. zamann-pharma.com

Common purification techniques include:

Crystallization: This is a highly effective method for purifying solid compounds. tayanasolutions.com By selecting an appropriate solvent system, Benzbromarone can be crystallized, leaving impurities behind in the mother liquor. nih.gov

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate Benzbromarone from its impurities with high resolution. zamann-pharma.com

Distillation and Extraction: These methods can be employed to remove volatile impurities or to separate the API from impurities based on their differential solubility. seppure.comzamann-pharma.com

The table below compares the efficiency of different purification methods for removing this compound.

Purification MethodStarting Impurity LevelFinal Impurity LevelEfficiency
Recrystallization0.8%0.09%~89%
Preparative HPLC0.8%<0.05%>93%
Solvent Washing0.8%0.3%~62%

This data is hypothetical and for illustrative purposes.

Formulation Design Approaches to Inhibit Impurity Formation

Even after a pure API is obtained, impurities can form during the formulation process or during the shelf-life of the drug product due to degradation. registech.com Therefore, formulation design plays a crucial role in maintaining the stability of Benzbromarone. pharmaguideline.com

Role of Antioxidants and Stabilizers

The formation of certain impurities can be catalyzed by oxidative processes. veeprho.com Benzbromarone itself has been shown to possess direct radical-scavenging activity, which suggests it may have antioxidant properties. nih.gov However, the inclusion of antioxidants and stabilizers in the formulation can provide additional protection against degradation pathways that may lead to the formation of Impurity 4. americanpharmaceuticalreview.com

Commonly used antioxidants and stabilizers include:

Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): These are synthetic antioxidants often used in lipid-based formulations. americanpharmaceuticalreview.com

Ascorbic Acid (Vitamin C) and Tocopherols (Vitamin E): These are natural antioxidants that can be effective in preventing oxidation. americanpharmaceuticalreview.com

Chelating Agents (e.g., EDTA): These agents can bind metal ions that may catalyze oxidative degradation. pharmaguideline.com

The effectiveness of an antioxidant can be evaluated in stability studies, as shown in the hypothetical data below.

FormulationAntioxidantImpurity 4 Level (after 6 months at accelerated conditions)
Formulation ANone0.25%
Formulation BBHT (0.01%)0.08%
Formulation CAscorbic Acid (0.1%)0.10%

This data is hypothetical and for illustrative purposes.

pH Adjustment and Control

The stability of many pharmaceutical compounds is highly dependent on the pH of the formulation. ajpojournals.orgresearchgate.net Degradation reactions such as hydrolysis can be either acid or base-catalyzed. ajpojournals.org By adjusting and controlling the pH of the formulation with buffers, the rate of degradation can be minimized. pharmaguideline.commdpi.com

For Benzbromarone, forced degradation studies under various pH conditions (acidic, neutral, and alkaline hydrolysis) can identify the pH range where the drug is most stable and the formation of Impurity 4 is minimized. nih.gov

Key considerations for pH control include:

Buffer Selection: The choice of buffer is critical, as the buffer components themselves should not react with the API. Common pharmaceutical buffers include citrate, acetate (B1210297), and phosphate. pharmaguideline.com

pH Range: The optimal pH range for stability must be determined through experimental studies. mdpi.com

Excipient Compatibility: The pH of the formulation must also be compatible with all other excipients to prevent interactions that could lead to degradation. nih.gov

The following table presents hypothetical data from a pH stability study of Benzbromarone.

pH of FormulationBuffer SystemImpurity 4 Level (after 3 months at 40°C/75% RH)
3.0Citrate Buffer0.18%
5.0Acetate Buffer0.07%
7.0Phosphate Buffer0.15%
9.0Borate Buffer0.22%

This data is hypothetical and for illustrative purposes.

By implementing these comprehensive control strategies, manufacturers can effectively minimize the presence of this compound, ensuring a high-quality and stable pharmaceutical product.

Packaging and Storage Conditions for Stability

The stability of a drug product is intrinsically linked to its packaging and the conditions under which it is stored. The primary function of pharmaceutical packaging is to protect the contents from adverse environmental factors such as moisture, light, and oxygen, which can accelerate the degradation of the API and lead to the formation of impurities. regulations.govascendpkg.com The selection of an appropriate container closure system is therefore a critical step in mitigating the formation of this compound.

Forced degradation studies are instrumental in understanding the chemical behavior and degradation pathways of a drug substance under various stress conditions. nih.govajpsonline.commedcraveonline.com Research on Benzbromarone has shown its susceptibility to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions. nih.gov One study specifically highlighted that Benzbromarone undergoes rapid direct photolysis when exposed to UV radiation, with photodebromination being a significant degradation pathway. nih.gov This photosensitivity underscores the need for packaging that offers adequate protection from light.

The choice of packaging material is dictated by its ability to provide a sufficient barrier against these environmental factors. Common materials include glass, aluminum, and various polymers like polyvinyl chloride (PVC), polyvinylidene chloride (PVdC), and Aclar®. These materials offer different levels of protection. regulations.govresearchgate.net For a moisture-sensitive product, for instance, a high-barrier blister pack (e.g., Aclar® or cold-form foil) would be superior to a standard PVC blister. researchgate.net

Stability testing, performed according to International Council for Harmonisation (ICH) guidelines, provides the necessary data to establish a product's shelf life and recommended storage conditions. galbraith.com This involves long-term studies under standard conditions (e.g., 25°C / 60% Relative Humidity [RH]) and accelerated studies under stressed conditions (e.g., 40°C / 75% RH). galbraith.com The data from these studies, particularly the impurity profile, directly inform the packaging and storage recommendations.

The following table summarizes typical results from forced degradation studies on Benzbromarone, which are crucial for developing stability-indicating methods and informing control strategies.

Stress ConditionParameters% Degradation of BenzbromaroneObservations
Acid Hydrolysis 0.1 M HCl at 80°C for 24h~ 5.8%Formation of degradation products.
Base Hydrolysis 0.1 M NaOH at 80°C for 12h~ 8.2%Significant degradation observed.
Oxidative 30% H₂O₂ at RT for 48h~ 12.5%Susceptible to oxidation.
Thermal 105°C for 72h~ 3.1%Relatively stable to dry heat.
Photolytic UV light (254 nm) for 24h~ 15.4%Significant degradation, indicating photosensitivity.

This table is representative of data found in forced degradation studies for Benzbromarone and is for illustrative purposes. Actual values can vary based on specific experimental conditions. nih.gov

Based on these findings, to ensure the stability of Benzbromarone and minimize the formation of degradation products like Impurity 4, the following packaging and storage strategies are recommended:

Primary Packaging: High-barrier packaging materials such as aluminum/aluminum (cold-form) blisters or amber-colored glass bottles should be used to provide maximum protection against moisture and light. australiansciencejournals.com

Storage Conditions: The product should be stored at controlled room temperature (e.g., 20-25°C) and protected from light and high humidity. Labels should clearly state these storage requirements.

Impurity Control in the Context of Quality by Design (QbD)

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control. sartorius.comnih.govresearchgate.net Rather than relying solely on end-product testing, QbD aims to build quality into the product from the outset. Controlling impurities like this compound is a central objective of applying QbD principles to the manufacturing process. chromatographyonline.com

The implementation of QbD for impurity control involves several key steps:

Define the Quality Target Product Profile (QTPP): This involves defining the desired quality characteristics of the final drug product. A key element of the QTPP is the specification for impurities, which sets the acceptable limit for this compound based on regulatory guidelines (e.g., ICH Q3A/Q3B) and safety data. nih.gov

Identify Critical Quality Attributes (CQAs): CQAs are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. The level of this compound is a CQA, as it is a measure of the purity and stability of the API. agnopharma.com

Conduct Risk Assessment: A risk assessment is performed to identify and rank process parameters and material attributes that could potentially impact the CQAs. For this compound, this would involve examining the synthesis and purification steps to determine which parameters (e.g., reaction temperature, pressure, pH, reagent quality, solvent type) have the highest risk of influencing its formation or the effectiveness of its removal. Tools such as Failure Mode and Effects Analysis (FMEA) or Ishikawa (fishbone) diagrams are often used. nih.gov

Develop a Design Space: Through Design of Experiments (DoE), a design space is established. This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. sartorius.comresearchgate.net Operating within this design space ensures that the level of this compound will consistently meet its CQA.

Implement a Control Strategy: The control strategy is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. agnopharma.com This strategy includes controls on input materials, in-process controls at critical steps, and final specifications for the drug substance. For Impurity 4, the control strategy might include stringent specifications for starting materials, precise control of reaction temperature and time, and a validated purification step with in-process checks to confirm the impurity is below the required threshold.

The following table provides an illustrative example of a risk assessment for process parameters potentially affecting the level of this compound during manufacturing.

Process StepProcess ParameterPotential Failure Mode (Effect on Impurity 4)Risk Priority Number (RPN)
Bromination Reagent StoichiometryExcess brominating agent leads to over-bromination and side-product formation.High
Condensation Reaction TemperatureElevated temperature increases the rate of side reactions, potentially forming Impurity 4 precursors.High
Condensation Reaction TimeExtended reaction time allows for the formation of secondary degradation products.Medium
Crystallization Solvent CompositionIncorrect solvent ratio fails to effectively purge Impurity 4 from the final API.High
Drying Drying TemperatureExcessive heat could cause thermal degradation of Benzbromarone, leading to new impurities.Medium

This table is a representative example of a risk assessment within a QbD framework and is for illustrative purposes.

By applying the QbD framework, manufacturers can move from a reactive to a proactive approach to quality control. This ensures a deep understanding of how process variables affect impurity formation and leads to the development of a robust manufacturing process that consistently produces high-quality Benzbromarone with minimal levels of Impurity 4. sartorius.com

Vii. Regulatory and Quality Assurance Perspectives on Benzbromarone Impurity 4

Compliance with International Harmonization Council (ICH) Guidelines

The ICH has established a framework of guidelines to ensure the quality of pharmaceutical products. The "Q3" series of guidelines specifically addresses impurities, while the "M7" guideline pertains to the assessment and control of genotoxic impurities.

The ICH Q3A guideline provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. pharmaffiliates.com It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance. synzeal.com These thresholds are designed to signal when the level of an impurity necessitates closer scrutiny.

For any organic impurity in a new drug substance, the following actions are required based on its level relative to the established thresholds:

Reporting Threshold: The level above which an impurity must be reported in the registration application.

Identification Threshold: The level above which the structure of an impurity must be determined.

Qualification Threshold: The level above which an impurity's biological safety must be established through appropriate toxicological studies.

The specific thresholds are dependent on the maximum daily dose of the API.

Table 1: ICH Q3A Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI: Total Daily Intake

The control of Benzbromarone (B1666195) Impurity 4 in the drug substance would be governed by these principles. The manufacturing process would need to be controlled to ensure that this impurity does not exceed the levels justified by safety data and as registered with regulatory authorities.

Complementary to ICH Q3A, the ICH Q3B guideline addresses impurities in new drug products. pharmtech.com It covers degradation products that may form during the manufacturing of the drug product or during storage. pharmaffiliates.com Similar to Q3A, it sets thresholds for reporting, identification, and qualification of degradation products.

The thresholds in ICH Q3B are generally similar to those in Q3A but are specifically applied to degradation products found in the finished dosage form. If Benzbromarone Impurity 4 were a degradation product formed from the API over time or through interaction with excipients, its levels would be monitored throughout the product's shelf life and controlled within the limits established by this guideline.

Table 2: ICH Q3B Thresholds for Degradation Products in New Drug Products

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
< 10 mg1.0%1.0%1.0%
10 mg - 100 mg0.5%0.5%0.5%
> 100 mg - 2 g0.2%0.2%0.2%
> 2 g0.1%0.1%0.1%

The ICH Q3C guideline focuses on limiting the presence of residual solvents in pharmaceutical products. nih.gov Solvents are classified based on their toxicity (Class 1, 2, and 3), and permissible daily exposures (PDEs) are established for many common solvents. Since this compound is an organic, non-volatile molecule, it is not classified as a residual solvent. Therefore, the ICH Q3C guideline does not directly apply to its control. However, the manufacturing process for Benzbromarone would be expected to adhere to ICH Q3C for any solvents used in the synthesis.

The ICH Q3D guideline provides a framework for the control of elemental impurities, which can be present in drug products from various sources, including catalysts used in synthesis or leaching from manufacturing equipment. nih.gov this compound is an organic compound, and as such, it falls outside the scope of ICH Q3D. The control of elemental impurities in the Benzbromarone drug product would be a separate consideration, governed by the risk-based approach outlined in ICH Q3D.

The ICH M7 guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. researchtrend.net This guideline is of particular relevance to this compound, especially considering the potential chemical identity of (4-Hydroxyphenyl)(5-nitro-2-propylbenzofuran-3-yl)methanone. Aromatic nitro compounds are a well-known "structural alert" for mutagenicity. theclinivex.com

ICH M7 classifies impurities into five classes based on their mutagenic and carcinogenic potential:

Table 3: ICH M7 Classification of Mutagenic Impurities

ClassDescriptionRecommended Action
Class 1 Known mutagenic carcinogens.Control at or below compound-specific acceptable limits.
Class 2 Known mutagens with unknown carcinogenic potential.Control at or below the Threshold of Toxicological Concern (TTC).
Class 3 Contain a structural alert for mutagenicity, but with no mutagenicity data.Control at or below the TTC, or conduct a bacterial mutagenicity assay.
Class 4 Contain a structural alert that is shared with the API or related compounds that have tested negative for mutagenicity.Treat as a non-mutagenic impurity (control according to ICH Q3A/B).
Class 5 No structural alert for mutagenicity, or a structural alert with sufficient data to demonstrate a lack of mutagenicity.Treat as a non-mutagenic impurity (control according to ICH Q3A/B).

Given the nitroaromatic group in one of the potential structures for this compound, it would likely be classified as a Class 3 impurity in the absence of specific mutagenicity data. This would necessitate either controlling it at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term treatment, or conducting a bacterial mutagenicity assay (e.g., an Ames test) to determine its mutagenic potential. If the Ames test is positive, the impurity would be reclassified as Class 2. If negative, it would become a Class 5 impurity.

The brominated phenol (B47542) structure would also require an assessment for structural alerts for mutagenicity. Some brominated phenols have been shown to have genotoxic potential, which would trigger a similar evaluation under ICH M7. veeprho.com

Impurity Reporting Thresholds and Qualification Requirements

The reporting thresholds for this compound are determined by the applicable ICH guideline. If the impurity is considered non-mutagenic (ICH M7 Class 4 or 5), the reporting thresholds outlined in ICH Q3A and Q3B would apply. These are based on the maximum daily dose of Benzbromarone and are typically in the range of 0.05% to 0.1% of the API.

However, if this compound is classified as a mutagenic impurity (ICH M7 Class 1, 2, or 3), the control limits are significantly more stringent. For a Class 2 or 3 impurity, the limit is based on the TTC, which for chronic exposure is 1.5 µg per person per day. This would translate to a very low percentage limit in the drug substance, often in the parts-per-million (ppm) range, which would supersede the Q3A/B thresholds.

Qualification is the process of gathering and evaluating data to establish the biological safety of an impurity at a specified level. uspnf.com For a non-mutagenic impurity, qualification typically involves toxicological studies, often comparing the toxicity of the API with and without the impurity at the proposed limit. If the level of an impurity is above the qualification threshold in ICH Q3A/B, these studies are required.

For a confirmed mutagenic impurity, the qualification process is different. The default approach is to control the impurity at or below the acceptable intake (e.g., the TTC). Proposing a limit higher than the TTC for a mutagenic impurity would require a comprehensive risk assessment and substantial toxicological data to justify the higher level, which is a significant undertaking.

Table 4: Illustrative Comparison of Control Limits for a Hypothetical 100 mg Daily Dose of Benzbromarone

GuidelineImpurity ClassificationTypical Threshold/LimitResulting Concentration Limit
ICH Q3A/B Non-mutagenicQualification: 0.15%1500 ppm (0.15 mg/day)
ICH M7 Mutagenic (Class 2 or 3)TTC (chronic)1.5 µ g/day

This comparison highlights the critical importance of assessing the genotoxic potential of an impurity, as it can dramatically impact the required control strategy and analytical methodology needed for its detection and quantification.

Stability-Indicating Methods for Regulatory Submissions

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) and its impurities, free from interference from degradation products, excipients, and other potential impurities. The development and validation of such methods are fundamental requirements for regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

For Benzbromarone and its impurities, including Impurity 4, high-performance liquid chromatography (HPLC) is a commonly employed technique. A stability-indicating HPLC method must be able to separate Benzbromarone from all its potential impurities and degradation products. nih.gov To achieve this, forced degradation studies are conducted on Benzbromarone to intentionally produce degradation products under various stress conditions. nih.gov These conditions typically include exposure to acid, base, oxidation, heat, and light. medcraveonline.com The resulting degraded samples are then used to develop and validate the HPLC method, ensuring its specificity for Benzbromarone and all related substances, including Impurity 4.

The validation of a stability-indicating method for this compound would involve assessing several parameters as outlined in the International Council for Harmonisation (ICH) guidelines.

Table 1: Key Validation Parameters for a Stability-Indicating HPLC Method for this compound

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for Impurity 4 should be well-resolved from Benzbromarone and other impurities/degradants. Peak purity analysis should confirm no co-elution.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.Typically from the reporting threshold to 120% of the specification limit for the impurity.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of the impurity should be within 80-120% of the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-assay precision) and intermediate precision (inter-assay precision) should show a relative standard deviation (RSD) of ≤ 10%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically a signal-to-noise ratio of 10:1. The LOQ should be at or below the reporting threshold.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in parameters like mobile phase composition, pH, column temperature, and flow rate.

Risk Assessment Methodologies for Impurities

Regulatory bodies require a thorough risk assessment for all impurities present in a drug substance. The goal is to evaluate the potential impact of the impurity on the safety of the patient. The ICH Q3A(R2) guideline provides a framework for qualifying impurities in new drug substances. researchgate.net

The risk assessment for this compound would begin with its identification and characterization. As a structural analog of Benzbromarone, its potential pharmacological and toxicological effects would need to be considered. The assessment process involves several stages:

Identification and Structural Elucidation: The exact chemical structure of the impurity must be confirmed.

Literature Review: A search for any existing toxicological data on the impurity or structurally similar compounds.

In Silico Toxicity Prediction: Computational tools can be used to predict potential toxicities, such as mutagenicity, based on the chemical structure.

Establishment of a Permitted Daily Exposure (PDE): If sufficient toxicological data is available, a PDE can be calculated.

Qualification: If the level of the impurity exceeds the identification threshold (typically 0.10% for a maximum daily dose of ≤ 2g), it must be "qualified." Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level or below the level specified. synzeal.com An impurity is considered qualified if it was present in safety and clinical study batches at or above the proposed specification level.

Table 2: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

For this compound, if it is found to be a non-mutagenic impurity, the qualification thresholds in the table above would apply. If there is a structural alert for mutagenicity, the ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities would be followed, which recommends much lower limits based on a Threshold of Toxicological Concern (TTC).

Role of Reference Standards in Regulatory Compliance

Reference standards are highly characterized materials that are used as a benchmark for the quality control of drug substances and products. pharmaffiliates.com They are essential for the accurate identification and quantification of APIs and their impurities, and their use is a fundamental aspect of regulatory compliance.

For this compound, a well-characterized reference standard is crucial for several reasons:

Method Development and Validation: It is used to develop and validate the analytical methods for its detection and quantification.

Identification: The reference standard is used to confirm the identity of the impurity in a sample by comparing retention times in chromatography or other analytical properties.

Quantification: It is used to accurately determine the amount of the impurity present in the drug substance. This is critical for ensuring that the impurity level is below the established specification limit.

System Suitability Testing: Reference standards are used in system suitability tests to ensure that the analytical system is performing correctly before running any samples.

The qualification of a reference standard for this compound involves a comprehensive set of analytical tests to confirm its identity, purity, and potency. researchgate.net This characterization data is a key component of the regulatory submission and provides assurance to regulatory agencies that the methods used to control the impurity are accurate and reliable.

Table 3: Characterization of a Reference Standard for this compound

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine purity and the presence of any other related substances.
Mass Spectrometry (MS) To confirm the molecular weight and fragmentation pattern, which helps in structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide detailed information about the molecular structure and confirm the identity of the compound.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.
Elemental Analysis To determine the elemental composition (C, H, N, etc.) and confirm the empirical formula.
Thermogravimetric Analysis (TGA) To determine the water content or residual solvents.

Viii. Future Directions in Research on Benzbromarone Impurity 4

Development of Green Analytical Chemistry Approaches for Impurity Analysis

Green Analytical Chemistry (GAC) is a growing field that aims to make analytical procedures more environmentally friendly by minimizing the use of hazardous substances and reducing waste. ijirt.orgmdpi.com The implementation of GAC principles in the analysis of Benzbromarone (B1666195) Impurity 4 is a promising area of future research. Traditional analytical methods, such as high-performance liquid chromatography (HPLC), often rely on large volumes of organic solvents that can be harmful to the environment. nrigroupindia.comalliedacademies.org

Future research will likely focus on developing greener analytical methods for the detection and quantification of Benzbromarone Impurity 4. researchgate.net This could involve the use of alternative solvents with a better environmental profile, such as water, ethanol, or supercritical fluids like carbon dioxide. ijirt.org Techniques like Supercritical Fluid Chromatography (SFC) are emerging as greener alternatives to traditional liquid chromatography, significantly reducing the consumption of organic solvents. mdpi.com Additionally, research may explore the miniaturization of analytical systems to reduce solvent and sample consumption. alliedacademies.org

Table 1: Comparison of Conventional and Green Analytical Approaches for Impurity Analysis

ParameterConventional Approaches (e.g., HPLC)Green Analytical Approaches (e.g., SFC, Miniaturized HPLC)
Solvent ConsumptionHighLow to very low
Solvent ToxicityOften high (e.g., acetonitrile, methanol)Low to negligible (e.g., supercritical CO2, water, ethanol)
Waste GenerationSignificantMinimized
Energy ConsumptionModerate to highGenerally lower

Advanced Automation and High-Throughput Screening for Impurities

The demand for faster and more efficient impurity analysis is driving the adoption of advanced automation and high-throughput screening (HTS) in the pharmaceutical industry. nih.govprior.com HTS allows for the rapid screening of a large number of samples, which can significantly accelerate the drug development process. dispendix.com In the context of this compound, automated systems can be employed for routine quality control testing, enabling the analysis of more batches in a shorter amount of time. pharmasalmanac.comdrugtargetreview.com

Future research in this area will likely focus on the integration of robotics and advanced data management systems to create fully automated workflows for impurity analysis. pharmasalmanac.com This includes automated sample preparation, analysis, and data interpretation. dispendix.com Collaborative robots, or "cobots," may also be utilized to work alongside analysts, enhancing productivity and safety. nih.gov The combination of HTS with sophisticated detection techniques will enable the rapid identification of even trace levels of this compound. prior.com

Computational Approaches for Predictive Impurity Profiling

Computational tools are becoming increasingly valuable in predicting the formation of impurities during drug synthesis and degradation. zamann-pharma.com In-silico modeling and machine learning algorithms can analyze reaction pathways and degradation mechanisms to forecast the likelihood of the formation of specific impurities like this compound. zamann-pharma.commit.edu This predictive approach allows for the implementation of control strategies early in the development process, minimizing the presence of impurities in the final product. registech.com

Future research will likely focus on the development of more sophisticated predictive models that can account for a wider range of variables, including the purity of starting materials and the presence of other impurities. mit.edu These models can help in identifying the root causes of impurity formation and in designing more robust manufacturing processes. nih.gov The integration of artificial intelligence (AI) and machine learning (ML) is expected to further enhance the predictive capabilities for impurity profiling. mit.edu

Table 2: Computational Tools in Impurity Profiling

Computational ApproachApplication in this compound Research
In-Silico ModelingPredicting reaction pathways that could lead to the formation of Impurity 4.
Machine Learning AlgorithmsAnalyzing historical data to forecast the occurrence of Impurity 4 under different manufacturing conditions.
Quantum Mechanics (QM) CalculationsStudying the electronic structure and reactivity of molecules to understand the mechanisms of Impurity 4 formation.
Quantitative Structure-Activity Relationship (QSAR)Predicting the potential toxicological properties of Impurity 4 based on its chemical structure.

Emerging Technologies in Impurity Characterization

The accurate characterization of impurities is crucial for assessing their potential impact on drug safety and efficacy. nih.gov Several emerging analytical technologies are poised to revolutionize the characterization of impurities like this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident identification of unknown impurities. Hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are powerful tools for separating and identifying impurities in complex mixtures. nih.govpharmatutor.org

Other promising technologies include nuclear magnetic resonance (NMR) spectroscopy for detailed structural elucidation and Raman spectroscopy for non-destructive analysis. nih.gov The application of nanomaterials in analytical techniques also holds potential for enhancing the sensitivity and selectivity of impurity detection. ijpsjournal.com Future research will likely focus on the synergistic use of these advanced techniques to provide a comprehensive characterization of this compound.

Strategies for Managing Unidentified or Trace Impurities

The presence of unidentified or trace-level impurities presents a significant challenge in pharmaceutical development. resolvemass.ca Regulatory guidelines often require the identification of impurities above a certain threshold. nih.gov However, even impurities present at very low levels can have potential safety implications. pharmtech.com Therefore, robust strategies for managing these impurities are essential.

Future strategies for managing unidentified or trace impurities of benzbromarone will likely involve a combination of advanced analytical techniques and risk-based approaches. registech.comneopharmlabs.com This includes the use of highly sensitive analytical methods to detect impurities at extremely low concentrations and the application of in-silico tools to predict their potential toxicity. resolvemass.canih.gov A thorough understanding of the manufacturing process and potential degradation pathways is also crucial for minimizing the formation of these impurities. registech.com

Harmonization of Global Regulatory Requirements for Impurities

The globalization of the pharmaceutical industry has highlighted the need for the harmonization of regulatory requirements for impurities. ich.org Organizations like the International Council for Harmonisation (ICH) have been instrumental in developing guidelines for the control of impurities in new drug substances and products. ich.orginnayatcro.com These guidelines provide a framework for ensuring the quality, safety, and efficacy of medicines worldwide. fda.gov

Future efforts in this area will focus on the continued development and refinement of these harmonized guidelines to keep pace with scientific and technological advancements. ich.org This includes addressing the challenges posed by new types of therapies and manufacturing processes. Greater harmonization will facilitate the global development and registration of pharmaceuticals by reducing the need for duplicative testing and ensuring consistent standards across different regions. innayatcro.comfda.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of Benzbromarone Impurity 4?

  • Methodological Answer : Structural elucidation requires a combination of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) for molecular weight determination and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for confirming stereochemistry and functional groups. For impurities lacking reference standards, spiking experiments with synthesized analogs (e.g., Ethyl-2-Benzofuran for Impurity 6) can validate identification .

Q. How can researchers quantify trace levels of this compound in pharmacokinetic studies?

  • Methodological Answer : Use validated reverse-phase HPLC with UV detection (e.g., 254 nm) and a calibration curve constructed from spiked matrix samples (plasma/urine). Method validation should follow FDA/ICH guidelines, including parameters like linearity (R² > 0.99), precision (RSD < 5%), and limit of quantification (LOQ ≤ 0.1% w/w). Cross-validate with LC-MS/MS for enhanced specificity, particularly in complex biological matrices .

Q. What stability-indicating assays are suitable for monitoring this compound under stress conditions?

  • Methodological Answer : Perform forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (ICH Q1B) conditions. Monitor degradation products using stability-indicating HPLC methods with photodiode array (PDA) detection to ensure method specificity. Compare impurity profiles with accelerated stability samples (40°C/75% RH) to predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., URAT1 inhibition vs. antifungal activity) may arise from assay variability. Standardize protocols using positive controls (e.g., Benzbromarone for URAT1 inhibition or voriconazole for antifungal assays ). Employ dose-response curves with ≥3 independent replicates and statistical validation (e.g., ANOVA with Tukey’s post hoc test). Cross-correlate with orthogonal assays (e.g., surface plasmon resonance [SPR] for binding affinity or qRT-PCR for cytokine modulation ).

Q. What computational strategies predict the interaction of this compound with pharmacological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) to model interactions with targets like URAT1 or fungal dihydrofolate reductase (DHFR) . Validate predictions with in vitro assays (e.g., SPR for binding kinetics ). For undruggable targets, apply multimodal contrastive learning models (e.g., Uni-Clip) to integrate structural and ligand interaction data .

Q. How does this compound influence the drug’s metabolic and toxicological profile?

  • Methodological Answer : Assess hepatic metabolism using human liver microsomes (HLMs) with CYP450 isoform-specific inhibitors (e.g., CYP2C9 for Benzbromarone). Quantify reactive metabolites via trapping agents (glutathione). For toxicity, use in vitro models (HepG2 cells) to measure mitochondrial membrane potential (JC-1 assay) and oxidative stress (ROS detection). Cross-reference with clinical data on hepatotoxicity markers (ALT/AST) .

Q. What experimental designs mitigate confounding factors in studying Impurity 4’s role in hyperuricemia therapy?

  • Methodological Answer : In crossover trials, stratify patients by uric acid excretion status (low vs. high FeUA) and control for Xanthine Oxidase Inhibitor (XOi) co-therapy . Use multivariate regression to isolate Impurity 4’s effect on outcomes like SUA reduction, insulin resistance (HOMA-IR), and TNF-α levels . Include washout periods to minimize carryover effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.